molecular formula C13H14ClF B2424679 1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287343-62-6

1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2424679
CAS No.: 2287343-62-6
M. Wt: 224.7
InChI Key: GZJRAZVRSYDDAZ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique structural features, which include a highly strained bicyclic framework

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane typically involves the following steps:

    Starting Material: The synthesis begins with [1.1.1]propellane, a highly strained bicyclic compound.

    Fluoro-methylphenyl Group Addition: The fluoro-methylphenyl group is introduced via a nucleophilic substitution reaction, where the fluoro-methylphenyl moiety is attached to the bicyclo[1.1.1]pentane core.

Industrial production methods often utilize continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .

Chemical Reactions Analysis

1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane undergoes several types of chemical reactions:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the bicyclic core.

    Reagents and Conditions: Common reagents include nucleophiles for substitution reactions and oxidizing agents for oxidation reactions. Typical conditions involve moderate temperatures and the use of solvents like dichloromethane.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the chloromethyl and fluoro-methylphenyl groups.

Scientific Research Applications

1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane exerts its effects is primarily through its interaction with molecular targets. The bicyclic core provides a rigid scaffold that can interact with specific proteins or enzymes, potentially inhibiting or modulating their activity. The chloromethyl and fluoro-methylphenyl groups can further enhance these interactions by providing additional binding sites or modifying the compound’s overall electronic properties .

Comparison with Similar Compounds

1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives:

    1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: Lacks the fluoro and methyl groups, resulting in different electronic properties and reactivity.

    1-(Bromomethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane: The bromomethyl group can lead to different reactivity patterns compared to the chloromethyl group.

    1-(Chloromethyl)-3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane: The position of the methyl group on the phenyl ring can influence the compound’s overall properties and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

1-(chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF/c1-9-2-3-11(15)10(4-9)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJRAZVRSYDDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C23CC(C2)(C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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